Product packaging for 10-POHSA(Cat. No.:)

10-POHSA

Cat. No.: B1164527
M. Wt: 536.9 g/mol
InChI Key: FUMHQIYYIKZIBE-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(9Z-Hexadecenoyloxy)-octadecanoic acid (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64O4 B1164527 10-POHSA

Properties

Molecular Formula

C34H64O4

Molecular Weight

536.9 g/mol

IUPAC Name

10-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12-

InChI Key

FUMHQIYYIKZIBE-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Synonyms

(Z)-10-(hexadec-9-enoyloxy)octadecanoic acid

Origin of Product

United States

Occurrence, Distribution, and Homeostatic Regulation

Endogenous Presence in Mammalian Systems

FAHFAs, including isomers like 10-(9Z-hexadecenoyloxy)-octadecanoic acid, are synthesized endogenously in mammalian tissues. nih.govnih.gov The discovery of this lipid class revealed their presence as naturally occurring molecules in the body, playing a role in physiological processes. nih.gov Their biosynthesis has been confirmed in mammalian cells, with studies showing that tissues like the liver and white adipose tissue (WAT) can produce these compounds. nih.gov The general structure of a FAHFA consists of a fatty acid ester-linked to a hydroxy fatty acid. nih.gov In the case of 10-(9Z-hexadecenoyloxy)-octadecanoic acid, a hexadecenoic acid is esterified to the 10th carbon of an octadecanoic acid.

These lipids are involved in anti-diabetic and anti-inflammatory pathways. cas.czfao.org Research has shown that FAHFA levels are correlated with insulin (B600854) sensitivity, and they are found in various mammalian tissues and fluids, including adipose tissue, serum, and breast milk. nih.govcas.czmdpi.com

Tissue and Cellular Distribution in Research Models

Studies in animal models have been crucial in mapping the distribution of FAHFAs throughout the body. These lipids are not confined to a single tissue but are found in a variety of organs, suggesting a widespread physiological role.

In mice, FAHFA levels are highest in brown adipose tissue (BAT) and white adipose tissue (WAT), with lower levels detected in the liver, pancreas, and kidney. nih.gov Specifically, different isomers of palmitic acid esters of hydroxy stearic acids (PAHSAs), a well-studied family of FAHFAs, have been identified in various rat tissues, including the lung, kidney, thymus, liver, and heart. mdpi.com

A study investigating sex-specific differences in FAHFA metabolism in mice found that female mice exhibited higher levels of FAHFAs in perigonadal and subcutaneous white adipose tissue, as well as brown adipose tissue, compared to males. nih.govresearchgate.net However, no significant sex-based differences were observed in the plasma and liver levels of these lipids. nih.govresearchgate.net This suggests that the regulation and function of FAHFAs may be tissue-specific and potentially influenced by sex.

Further cellular analysis has revealed that the enzymes responsible for FAHFA metabolism are expressed in various cell types within adipose tissue, including adipocytes, epithelial cells, and endothelial cells. biorxiv.org This widespread cellular distribution underscores the complex role of these lipids in tissue homeostasis.

Tissue Relative FAHFA Levels in Mice Key Findings
Brown Adipose Tissue (BAT)High nih.govHigher levels in female mice compared to males. nih.govresearchgate.net
White Adipose Tissue (WAT)High nih.govHigher levels in female mice compared to males in specific depots. nih.govresearchgate.net
LiverLow nih.govNo significant sex-based differences in levels. nih.govresearchgate.net
PancreasLow nih.govLevels are regulated by fasting. nih.gov
KidneyLow nih.govLevels are regulated by fasting. nih.gov
Serum/PlasmaVariableLevels are reduced in insulin-resistant humans. nih.gov No significant sex-based differences in mice. nih.govresearchgate.net
LungPresent in rats mdpi.comSpecific PAHSA isomers have been identified. mdpi.com
ThymusPresent in rats mdpi.comSpecific PAHSA isomers have been identified. mdpi.com
HeartPresent in rats mdpi.comSpecific PAHSA isomers have been identified. mdpi.com

Regulation of Levels by Physiological States in Animal Models

The endogenous concentrations of FAHFAs are not static but are dynamically regulated by various physiological conditions, particularly those related to energy metabolism.

Fasting: In mice, fasting has been shown to increase FAHFA levels in a tissue-specific manner. Fasting leads to a two- to three-fold increase in total PAHSA levels in white adipose tissue and the kidney, and a 65% increase in the pancreas. nih.gov Interestingly, fasting does not significantly alter FAHFA levels in brown adipose tissue, the liver, or serum. nih.gov

High-Fat Feeding: A high-fat diet (HFD) also influences FAHFA levels. Studies in mice have demonstrated that HFD can affect FAHFA concentrations, which are closely linked to insulin sensitivity. nih.gov In humans, serum FAHFA levels are significantly affected by high saturated fatty acid intake. nih.gov Overfeeding with a surplus of calories from saturated fats resulted in a marked increase in circulating FAHFAs. nih.gov Conversely, individuals with obesity have been found to have lower circulating FAHFA levels compared to non-obese individuals. nih.gov

Glucose Tolerance: FAHFA levels are strongly correlated with glucose tolerance and insulin sensitivity. nih.gov In insulin-resistant humans, both serum and adipose tissue levels of PAHSAs are reduced. nih.gov Administration of PAHSAs in mice has been shown to improve glucose tolerance and stimulate the secretion of insulin and glucagon-like peptide 1 (GLP-1), a key hormone in glucose regulation. nih.govcas.cz

Physiological State Effect on FAHFA Levels Affected Tissues/Details
FastingIncreased levels nih.gov2-3 fold increase in WAT and kidney; 65% increase in pancreas (in mice). nih.gov
High-Fat FeedingLevels are affected nih.govSerum levels increase with high saturated fat intake in humans. nih.gov
Insulin ResistanceDecreased levels nih.govReduced levels in adipose tissue and serum of insulin-resistant humans. nih.gov
ObesityDecreased levels nih.govnih.govLower circulating FAHFA levels in obese individuals compared to non-obese controls. nih.govnih.gov

Occurrence in Microbial and Plant Systems and its Implications for Research

While initially discovered in mammals, FAHFA-like molecules are also present in the microbial and plant kingdoms, which has significant implications for dietary intake and gut microbiome research.

Microbial Systems: Certain bacteria are capable of synthesizing lipids that are structurally related to FAHFAs. For instance, ornithine-containing lipids, which are acylated ornithines, are produced by some bacteria and act as a permeability barrier in their membranes. nih.gov Environmental stress can induce the synthesis of these lipids in bacteria. nih.gov Research has also identified specific bacterial species, such as Blautia, that may be involved in FAHFA metabolism in the human gut. researchgate.net Furthermore, some microbial isolates, like Pseudomonas aeruginosa, can convert fatty acids into various hydroxylated fatty acids, which are precursors for FAHFA synthesis. usda.gov

Plant Systems: A variety of plant-based foods contain FAHFAs. nih.gov Analysis of different foods has revealed their presence in items such as oats, clementines, garlic, and pineapple. nih.govresearchgate.net The types and amounts of FAHFAs can vary significantly between different plant sources. nih.gov For example, stearic acid hydroxy stearic acid (SAHSA) was found to be abundant in foods with known antioxidative and anti-inflammatory properties, while PAHSAs were not detected in others like radish and avocado. nih.gov The presence of these bioactive lipids in common dietary components suggests that diet could be a source of these beneficial compounds. nih.govacs.org

The biosynthesis of unsaturated fatty acids, the building blocks of FAHFAs, is a well-established pathway in plants. frontiersin.org This provides the necessary precursors for the formation of a diverse range of FAHFAs in the plant kingdom.

Organism Type Examples of Occurrence/Implications
Microbial Certain bacteria produce ornithine-containing lipids, structurally similar to FAHFAs. nih.gov Some gut bacteria may be involved in FAHFA metabolism. researchgate.net Microbial enzymes can produce hydroxylated fatty acid precursors. usda.gov
Plant Found in various foods including oats, clementine, garlic, and pineapple. nih.govresearchgate.net The profile of FAHFAs varies significantly among different plants. nih.gov Dietary intake of plants may be a source of these bioactive lipids. nih.govacs.org

Biosynthesis and Enzymatic Pathways

Identification of Precursor Molecules

The structure of 10-(9Z-hexadecenoyloxy)-octadecanoic acid inherently identifies its two precursor molecules: a C16 unsaturated fatty acid and a C18 hydroxy fatty acid.

(9Z)-Hexadecenoic Acid (Palmitoleic Acid): This is a monounsaturated omega-7 fatty acid. Palmitoleic acid is synthesized in the endoplasmic reticulum from palmitic acid through the action of the enzyme stearoyl-CoA desaturase-1 (SCD1). nih.gov It is a common fatty acid in biological systems and serves as one of the acyl donors in FAHFA synthesis. nih.gov

10-Hydroxyoctadecanoic Acid (10-Hydroxystearic Acid): This is the hydroxy fatty acid component. The position of the hydroxyl group at the 10th carbon is a defining feature. This precursor can be derived from oleic acid, a common fatty acid found in sources like olive oil. acs.orgresearchgate.net The conversion of oleic acid to 10-hydroxystearic acid is a key step catalyzed by specific enzymes, often of microbial origin. researchgate.net

The availability of these precursors is a critical determinant in the biosynthesis of the final FAHFA molecule.

Enzymatic Esterification Mechanisms

The formation of the ester bond between palmitoleic acid and 10-hydroxyoctadecanoic acid is an enzymatic process. acs.org This reaction, known as esterification, is thermodynamically controlled and involves the removal of a water molecule. acs.org In biological contexts and for sustainable production, enzymatic synthesis is highly favored over chemical methods due to its high specificity, milder reaction conditions, and environmental compatibility. acs.orgchemrxiv.org

Several enzymes, primarily lipases with transacylase activity, have been identified as catalysts for FAHFA synthesis. These enzymes facilitate the transfer of the fatty acyl group (from palmitoleic acid) to the hydroxyl group of the hydroxy fatty acid.

Adipose Triglyceride Lipase (B570770) (ATGL): A major breakthrough in understanding in vivo FAHFA synthesis was the identification of ATGL as the first biosynthetic enzyme. oup.com ATGL, known for its role in hydrolyzing triglycerides, also possesses transacylase activity. It can catalyze the formation of the ester bond between a fatty acid and a hydroxy fatty acid. oup.com This discovery links FAHFA synthesis directly to lipid metabolism in tissues like adipose tissue. The transacylase activity of ATGL is dependent on its hydrolase function, suggesting a mechanism where a fatty acid is first hydrolyzed from a triglyceride to form an acyl-enzyme intermediate, which is then transferred to a hydroxy fatty acid instead of water. oup.com

Candida antarctica Lipase A (CalA): In the realm of biocatalysis for FAHFA production, CalA has been extensively studied. acs.orgchemrxiv.org It is recognized for its ability to catalyze the esterification of various fatty acids and hydroxy fatty acids.

Novel Lipases (CL20 and CL23): Through systematic screening of uncharacterized enzymes, novel lipases such as CL20 and CL23 have been discovered. acs.org These enzymes have demonstrated superior performance, achieving higher yields and faster reaction times for FAHFA biosynthesis compared to the benchmark enzyme, CalA. acs.org

EnzymeTypical Source/ContextRole in FAHFA Synthesis
Adipose Triglyceride Lipase (ATGL)Mammalian Tissues (in vivo)First identified biosynthetic enzyme; acts as a transacylase. oup.com
Candida antarctica Lipase A (CalA)Biocatalysis (in vitro)Benchmark enzyme for enzymatic esterification of FAHFAs. acs.orgchemrxiv.org
CL20 and CL23Biocatalysis (in vitro)Novel lipases with higher efficiency than CalA. acs.org

Positional Specificity of Esterification (e.g., 10-position)

The positional specificity of the final FAHFA molecule, such as the ester bond at the 10-position in 10-(9Z-hexadecenoyloxy)-octadecanoic acid, is determined by the structure of the hydroxy fatty acid precursor. The key step is the specific hydroxylation of the fatty acid chain. chemrxiv.org

The creation of 10-hydroxyoctadecanoic acid is achieved by enzymes that exhibit high regioselectivity. Oleate (B1233923) hydratases (EC 4.2.1.53) are a class of enzymes capable of selectively introducing a hydroxyl group at the 10th carbon of an unsaturated fatty acid like oleic acid. researchgate.net For instance, two hydratases from Lactobacillus acidophilus, designated FA-HY1 and FA-HY2, have been used to convert unsaturated fatty acids into various stereospecific hydroxy fatty acids. chemrxiv.org This enzymatic hydration is the critical step that dictates the "10-position" in the final product. Once the 10-hydroxyoctadecanoic acid is formed, the subsequent esterification catalyzed by a lipase affixes the palmitoleoyl group at that specific hydroxyl function.

While the specificity of the esterifying lipase towards different positions on the hydroxy fatty acid chain is an area of ongoing research, the primary determinant of the final isomer is the availability of the correctly hydroxylated precursor.

De Novo Synthesis Pathways in Biological Systems

The process likely involves the ATGL-mediated transfer of a fatty acid from a donor molecule, such as a triglyceride, to a hydroxy fatty acid. This pathway suggests that conditions promoting lipid turnover and lipolysis could influence the rate of FAHFA synthesis. Furthermore, research has identified FAHFA-containing triacylglycerols (FAHFA-TGs), indicating that FAHFAs can be incorporated into larger lipid structures. nih.govacs.org These FAHFA-TGs may function as a storage depot, releasing the free FAHFAs through the action of lipolytic enzymes, thereby regulating their cellular and extracellular levels. nih.govacs.org

Microbial Bioconversion Pathways for Related Oxygenated Fatty Acids

Microorganisms are a rich source of enzymes capable of producing valuable oxygenated fatty acids, including the hydroxy fatty acid precursors required for FAHFA synthesis. nih.govresearchgate.net Microbial conversion processes are a cornerstone of biotechnological strategies for producing these compounds. nih.gov

A notable example directly relevant to 10-(9Z-hexadecenoyloxy)-octadecanoic acid is the microbial hydration of oleic acid. As early as 1962, studies described the biotransformation of oleic acid into 10-hydroxystearic acid by Pseudomonas strains. researchgate.net This conversion is catalyzed by oleate hydratase enzymes, which specifically add water across the double bond of the fatty acid to introduce a hydroxyl group at the 10-position. researchgate.net

This microbial pathway provides an efficient and highly specific route to generate the 10-hydroxyoctadecanoic acid precursor. This precursor can then be used in a subsequent enzymatic step, often in a one-pot, two-step cascade, where a lipase like CalA esterifies it with another fatty acid (e.g., palmitoleic acid) to produce the desired FAHFA. chemrxiv.org This bi-enzymatic approach showcases a sustainable and powerful method for synthesizing structurally diverse and specific FAHFAs. chemrxiv.org

Catabolism and Metabolic Fates

Enzymatic Hydrolysis of the Ester Bond

The primary step in the catabolism of 10-(9Z-hexadecenoyloxy)-octadecanoic acid is the hydrolysis of its ester linkage. This reaction releases the two constituent fatty acids: (9Z)-hexadecenoic acid (palmitoleic acid) and 10-hydroxyoctadecanoic acid. This process is catalyzed by specific lipase (B570770) enzymes. scielo.brscielo.br Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). scielo.br

Research has identified carboxyl ester lipase (CEL), also known as bile salt-stimulated lipase (BSSL), as a key enzyme responsible for the hydrolysis of FAHFAs. nih.govcornell.edunih.gov CEL is a digestive enzyme primarily synthesized in the acinar cells of the pancreas and in lactating mammary glands. nih.govresearchgate.net Its function is to hydrolyze various dietary lipids, including cholesteryl esters and fat-soluble vitamins, in the small intestine. nih.govmdpi.com Studies have confirmed that branched fatty acid esters of hydroxy fatty acids (FAHFAs) are substrates for CEL, suggesting that this enzyme plays a significant role in breaking down dietary FAHFAs. nih.govcornell.edu The metabolism of FAHFAs involves transmembrane threonine and serine hydrolases, including CEL, which hydrolyze a FAHFA into a free fatty acid and a hydroxy fatty acid. nih.gov

Genetic variations in the CEL gene can affect its enzymatic activity and have been linked to pancreatic diseases. nih.gov One notable condition is Maturity-Onset Diabetes of the Young, Type 8 (MODY8), which is caused by mutations in the CEL gene. nih.govcornell.edunih.gov MODY8 is characterized by a syndrome of endocrine and exocrine pancreatic dysfunction, often leading to diabetes. nih.govnih.gov

Scientific investigations into the hydrolytic activity of MODY8-linked CEL variants have been conducted. nih.govcornell.edu In one study, the FAHFA hydrolysis activity of a CEL MODY8 variant was tested, revealing a modest increase in activity compared to the normal (wild-type) enzyme. nih.govcornell.eduresearchgate.net This suggests that the pathology associated with MODY8 may not stem from a simple loss of hydrolytic function but potentially from other mechanisms, such as protein misfolding and aggregation that lead to cellular stress and apoptosis. mdpi.comnih.gov Pathogenic CEL mutations linked to MODY8 are typically frameshift mutations that result in a protein with an abnormal tail region, which is prone to aggregation. nih.gov

Table 1: Activity of Carboxyl Ester Lipase (CEL) and its MODY8 Variant on FAHFA Substrates

Enzyme Substrate Class Relative Hydrolytic Activity Associated Condition Reference
Wild-Type CEL FAHFAs Normal Healthy State nih.gov
CEL MODY8 Variant FAHFAs Modestly Increased MODY8, Pancreatic Dysfunction nih.govresearchgate.net

Beta-Oxidation of Constituent Fatty Acids

Following hydrolysis of the parent FAHFA molecule, the resulting free fatty acids—palmitoleic acid and 10-hydroxyoctadecanoic acid—are further metabolized. The primary catabolic pathway for fatty acids is beta-oxidation (β-oxidation). wikipedia.org This process occurs within the mitochondria and peroxisomes and serves to break down fatty acids into two-carbon acetyl-CoA units. wikipedia.orgnih.gov

The β-oxidation spiral consists of a sequence of four enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond and producing FADH₂. wikipedia.orgadpcollege.ac.in

Hydration by enoyl-CoA hydratase, which adds a hydroxyl group. wikipedia.orgadpcollege.ac.in

Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group to a keto group and produces NADH. wikipedia.orgadpcollege.ac.in

Thiolytic cleavage by β-keto thiolase, which splits the chain to release acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter. wikipedia.orgadpcollege.ac.in

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. adpcollege.ac.inlibretexts.org The process differs slightly for unsaturated fatty acids like palmitoleic acid, requiring additional enzymes to handle the pre-existing double bond. Saturated fatty acids like stearic acid (the parent chain of 10-hydroxyoctadecanoic acid) are processed by the standard β-oxidation pathway. nih.gov

Formation of Downstream Metabolites

The catabolism of 10-(9Z-hexadecenoyloxy)-octadecanoic acid ultimately leads to the formation of several key downstream metabolites.

Initial Hydrolysis Products: The first downstream metabolites are the constituent fatty acids released by CEL-mediated hydrolysis: palmitoleic acid and 10-hydroxyoctadecanoic acid . nih.gov

Beta-Oxidation Product: The most significant downstream metabolite from the subsequent β-oxidation of these fatty acids is acetyl-CoA . wikipedia.orgpharmaguideline.com Acetyl-CoA is a central molecule in metabolism that can enter the citric acid cycle (Krebs cycle) to be completely oxidized to carbon dioxide, generating a substantial amount of ATP, the main energy currency of the cell. wikipedia.orgpharmaguideline.com Alternatively, in the liver during periods of fasting, acetyl-CoA can be used for the synthesis of ketone bodies. nih.gov

Other metabolites produced during β-oxidation include the reduced coenzymes NADH and FADH₂ . wikipedia.org These molecules are crucial as they donate electrons to the electron transport chain, a process that drives the majority of ATP synthesis in the cell. libretexts.org

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

10-(9Z-hexadecenoyloxy)-octadecanoic acid and related lipids are recognized as signaling molecules that can initiate cascades of intracellular events, primarily by interacting with cell surface and intracellular receptors.

Fatty acid-activated G protein-coupled receptors (GPCRs) are key sensors of metabolic state, and FAHFAs are among their endogenous ligands. nih.govmdpi.com The interaction of these lipids with GPCRs like GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) is a critical mechanism for their biological effects. nih.gov

Research indicates that 10-(9Z-hexadecenoyloxy)-octadecanoic acid may act as an agonist for GPR40, contributing to enhanced glucose-stimulated insulin (B600854) secretion (GSIS), although its potency is noted to be lower than other FAHFAs like 9-PAHSA. The activation of GPR40 and GPR120 by long-chain fatty acids in intestinal endocrine cells also triggers the release of incretins, which further augments insulin secretion. nih.gov GPR120 signaling in macrophages and adipocytes is also associated with anti-inflammatory and insulin-sensitizing effects. nih.gov

Table 1: Interaction of FAHFAs and Related Lipids with G Protein-Coupled Receptors
ReceptorLigand ClassPrimary Downstream EffectPhysiological Outcome
GPR40 (FFAR1)Long-Chain Fatty Acids / FAHFAsGq-protein activation, leading to increased intracellular Ca2+Enhanced Glucose-Stimulated Insulin Secretion (GSIS) nih.govmdpi.com
GPR120 (FFAR4)Long-Chain Fatty Acids / FAHFAsGq-protein activation and β-arrestin signalingIncretin (GLP-1) release, Anti-inflammatory effects nih.gov

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary regulator of cellular defense against oxidative stress. nih.govmdpi.com Activation of NRF2 leads to the transcription of a suite of antioxidant and cytoprotective genes. nih.govmdpi.commdpi.com

While direct activation by 10-(9Z-hexadecenoyloxy)-octadecanoic acid is still under investigation, related FAHFAs have been shown to be potent NRF2 activators. nih.gov For instance, certain eicosapentaenoic acid (EPA)-derived FAHFAs can induce NRF2-transactivation in a dose-dependent manner. nih.gov This activation leads to the increased expression of NRF2-dependent antioxidant enzymes such as NQO1, GCLM, and HO-1. nih.gov In murine dendritic cells, 10-(9Z-hexadecenoyloxy)-octadecanoic acid has been observed to suppress the secretion of the pro-inflammatory cytokine TNF-α, an effect consistent with the anti-inflammatory outcomes of NRF2 activation. The activation of the NRF2 pathway is a plausible mechanism for the antioxidant and anti-inflammatory properties attributed to this class of lipids. nih.govnih.gov

Table 2: Effects of NRF2 Pathway Activation by Related FAHFAs
Activating Molecule ClassKey Pathway ComponentResulting Gene ExpressionCellular Outcome
EPA-derived FAHFAsNRF2 translocation to the nucleusIncreased NQO1, GCLM, GCLC, SOD-1, HO-1Enhanced protection against oxidative stress nih.gov
General FAHFAsDissociation of NRF2 from Keap1Upregulation of antioxidant response element (ARE)-driven genesCytoprotection and regulation of inflammation nih.govnih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception and inflammation. nih.govnih.gov It can be modulated by various lipid molecules. While direct activation of TRPV1 by 10-(9Z-hexadecenoyloxy)-octadecanoic acid has not been detailed, metabolites of structurally related polyunsaturated fatty acids (PUFAs) are known to activate this channel. nih.govresearchgate.net

Endocannabinoid-related metabolites derived from PUFAs, such as docosahexaenoyl ethanolamide (DHEA) and anandamide (B1667382) (AEA), can directly stimulate TRPV1 activity. biorxiv.orgconsensus.app This interaction typically leads to an influx of calcium ions, which can trigger or modulate various signaling pathways. nih.gov The activation of TRPV1 by lipid metabolites suggests a potential role for FAHFAs or their metabolic byproducts in sensory nerve function and neuro-inflammation. nih.gov

Regulation of Enzyme Activities

Beyond signaling pathways, certain fatty acids and their derivatives can directly interact with and modulate the activity of intracellular enzymes, leading to significant changes in cellular function.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to more compact chromatin and generally suppressing gene transcription. researchgate.net Inhibition of HDACs, particularly class I enzymes like HDAC1, has emerged as a significant mechanism for regulating gene expression. gsartor.orgnih.gov

Short-chain fatty acids, such as butyrate, are well-established HDAC inhibitors. gsartor.orgbiomedpharmajournal.org These molecules can act as competitive or non-competitive inhibitors of class I and II HDACs. gsartor.org The inhibition of HDAC1 by related hydroxy fatty acids can lead to histone hyperacetylation, altering the expression of genes involved in various cellular processes, including lipid metabolism. nih.gov For example, HDAC1 has been shown to regulate lipid and fatty acid metabolic processes, and its inhibition can restore lipid homeostasis in certain pathological conditions. nih.gov This mechanism represents a potential pathway through which hydroxy fatty acids, including the 10-hydroxystearic acid component of 10-(9Z-hexadecenoyloxy)-octadecanoic acid or its metabolites, could exert transcriptional control.

Table 3: HDAC Inhibition by Related Fatty Acids
Inhibitor ClassTarget Enzyme(s)Molecular EffectDownstream Consequence
Short-Chain Fatty Acids (e.g., Butyrate)Class I and IIa HDACsIncreased histone acetylationAlteration of gene expression, induction of apoptosis in tumor cells researchgate.netgsartor.org
Hydroxy Fatty AcidsHDAC1, HDAC3Increased acetylation of histone and non-histone proteinsRegulation of lipid metabolism and fuel homeostasis biomedpharmajournal.orgnih.gov

Influence on Cellular Processes

The molecular interactions of 10-(9Z-hexadecenoyloxy)-octadecanoic acid culminate in the modulation of complex cellular processes essential for maintaining homeostasis. taylorandfrancis.com Its engagement with GPCRs directly impacts metabolic regulation, particularly glucose metabolism and insulin sensitivity.

Furthermore, by activating the NRF2 pathway, related FAHFAs contribute to cellular antioxidant defenses, protecting cells from oxidative damage. nih.gov The potential for related hydroxy fatty acids to inhibit HDACs suggests an influence on gene expression programs that control cell differentiation, proliferation, and apoptosis. gsartor.org Collectively, these mechanisms position 10-(9Z-hexadecenoyloxy)-octadecanoic acid and its relatives as important lipid mediators in a variety of fundamental cellular activities, including metabolic regulation, inflammatory response, and maintenance of redox balance.

Effects on Cell Growth and Differentiation in Research Models

Currently, there is a lack of specific research findings detailing the direct effects of 10-(9Z-hexadecenoyloxy)-octadecanoic acid on cell growth and differentiation processes in established research models.

Modulation of Cellular Inflammatory Cascades

Evidence from in vitro studies indicates that 10-(9Z-hexadecenoyloxy)-octadecanoic acid possesses anti-inflammatory properties. In murine dendritic cells, it has been shown to suppress the secretion of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. At a concentration of 20 μM, 10-POHSA reduced TNF-α secretion by approximately 40-60%. Furthermore, in the context of broader FAHFA family effects, this compound, along with other isomers, has been observed to improve macrophage phagocytosis in the presence of LPS, suggesting a role in modulating immune cell function during an inflammatory response. researchgate.net

The table below summarizes the observed anti-inflammatory effects of 10-(9Z-hexadecenoyloxy)-octadecanoic acid in a specific research model.

Research ModelInflammatory StimulusConcentration of this compoundObserved Effect
Murine Dendritic CellsLipopolysaccharide (LPS)20 μM40-60% suppression of TNF-α secretion

Impact on Energy Metabolism in Animal Models (e.g., energy expenditure, glucose tolerance)

The influence of 10-(9Z-hexadecenoyloxy)-octadecanoic acid on energy metabolism has been explored primarily through its effects on glucose homeostasis in cellular models. Like other FAHFAs, this compound is thought to contribute to metabolic regulation. It has been suggested that it may enhance glucose-stimulated insulin secretion (GSIS), a critical process for maintaining normal blood glucose levels. This action is potentially mediated through the activation of G protein-coupled receptor 40 (GPR40), although its potency is considered lower than that of other FAHFA isomers like 9-PAHSA. nih.gov

The following table presents data on the effect of 10-(9Z-hexadecenoyloxy)-octadecanoic acid on a key aspect of energy metabolism in a cellular research model.

Research ModelMetabolic ProcessProposed Mechanism of Action
Pancreatic β-cellsGlucose-Stimulated Insulin Secretion (GSIS)Agonism of G protein-coupled receptor 40 (GPR40)

Roles in Lipid Homeostasis at the Cellular Level

Detailed research findings specifically outlining the roles of 10-(9Z-hexadecenoyloxy)-octadecanoic acid in lipid homeostasis at the cellular level are not currently available in the reviewed scientific literature.

Analytical and Methodological Approaches for Research

Advanced Mass Spectrometry (MS) Techniques for Lipidomics

Mass spectrometry-based lipidomics is a cornerstone for the analysis of FAHFAs, providing high sensitivity and selectivity.

Liquid chromatography coupled with high-resolution accurate mass tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of complex lipid mixtures. caymanchem.com This technique allows for the confident identification of 10-(9Z-hexadecenoyloxy)-octadecanoic acid by providing accurate mass measurements of the precursor ion and its fragment ions. The high resolution distinguishes the target analyte from other isobaric interferences in complex biological matrices.

Quantitative analysis is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. lipidmaps.orgjsbms.jp For HRAM instruments like Q-TOFs or Orbitraps, quantification can be achieved by monitoring the accurate mass of specific precursor and product ions. The high resolving power allows for very narrow mass extraction windows, improving the signal-to-noise ratio and thus the limits of detection (LOD) and quantification (LOQ). lipidmaps.org

Table 1: Illustrative HRAM LC-MS/MS Parameters for 10-(9Z-hexadecenoyloxy)-octadecanoic acid Analysis

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (M-H)⁻m/z 535.4732
Collision EnergyOptimized for fragmentation (e.g., 20-40 eV)
Key Fragment Ionsm/z 283.2639 (Octadecanoic acid moiety), m/z 253.2173 (9Z-Hexadecenoic acid moiety)
Mass AnalyzerOrbitrap or Time-of-Flight (TOF)
Mass Resolution> 70,000 FWHM
Mass Accuracy< 5 ppm

Note: The exact m/z values and fragmentation patterns would need to be confirmed with an authentic standard of 10-(9Z-hexadecenoyloxy)-octadecanoic acid.

Both targeted and untargeted lipidomics workflows are applicable to the study of 10-(9Z-hexadecenoyloxy)-octadecanoic acid.

Targeted Lipidomics : This approach focuses on the quantitative analysis of a predefined list of lipids, including 10-(9Z-hexadecenoyloxy)-octadecanoic acid and its isomers. jsbms.jp It offers high sensitivity, specificity, and reproducibility, making it ideal for hypothesis-driven research where the goal is to measure changes in the levels of this specific FAHFA in response to a biological stimulus. jsbms.jpresearchgate.net The use of stable isotope-labeled internal standards is crucial for accurate quantification in this workflow. nih.gov

Untargeted Lipidomics : In contrast, untargeted lipidomics aims to comprehensively profile all detectable lipids in a sample. nih.gov This is an exploratory approach, useful for discovering novel FAHFAs or identifying unexpected changes in the lipidome alongside 10-(9Z-hexadecenoyloxy)-octadecanoic acid. While less sensitive than targeted methods, it provides a broader view of the lipid landscape. Subsequent identification of features of interest, such as a peak corresponding to the mass of 10-(9Z-hexadecenoyloxy)-octadecanoic acid, would require fragmentation analysis and comparison to spectral libraries or authentic standards.

Chromatographic Separations (e.g., HPLC, GC) Coupled with MS

The separation of 10-(9Z-hexadecenoyloxy)-octadecanoic acid from its structural isomers is critical for unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the most common separation technique for FAHFAs. caymanchem.com A C18 or C30 column is typically used with a gradient of water and an organic solvent mixture (e.g., acetonitrile (B52724)/methanol). caymanchem.comjsbms.jp The inclusion of a weak acid, such as acetic or formic acid, in the mobile phase aids in the ionization process. jsbms.jp This method can effectively separate different FAHFA classes and, with optimized gradients, can resolve positional isomers. caymanchem.com

Gas Chromatography (GC) : GC-MS can also be used for the analysis of FAHFAs, but it requires derivatization to increase the volatility of the molecule. pcbiochemres.com The carboxylic acid is typically converted to a methyl ester (FAME) or other ester. pcbiochemres.com While GC can offer very high chromatographic resolution, the derivatization step adds complexity to the sample preparation and may not be suitable for all applications.

Table 2: Example Chromatographic Conditions

ParameterHPLC-MSGC-MS (after derivatization)
Column Reversed-phase C18, e.g., 2.1 x 100 mm, 1.7 µmPolar capillary column, e.g., CP-Sil 88
Mobile Phase/Carrier Gas A: Water + 0.1% Acetic AcidB: Acetonitrile/Methanol (B129727) (4:1) + 0.1% Acetic AcidHelium
Flow Rate 0.2-0.5 mL/min1-2 mL/min
Gradient/Temperature Program Linear gradient from ~30% B to 100% BTemperature ramp from ~100°C to 240°C

Sample Preparation and Extraction Methods for Biological Matrices (e.g., C18 cartridges)

The extraction of 10-(9Z-hexadecenoyloxy)-octadecanoic acid from biological samples like plasma, tissues, or cells is a critical step to remove interfering substances and enrich the analyte. A common and effective method involves a combination of liquid-liquid extraction followed by solid-phase extraction (SPE). caymanchem.com

A typical workflow would involve:

Homogenization of the tissue or sample in a suitable solvent, often with the addition of an internal standard.

Protein precipitation using a cold solvent like acetonitrile or methanol. caymanchem.com

Liquid-liquid extraction using a solvent system such as the Folch or Bligh-Dyer methods to partition lipids from the aqueous phase.

Solid-phase extraction using a reversed-phase sorbent, such as C18 cartridges. nih.gov The sample is loaded, washed with a polar solvent to remove salts and other hydrophilic impurities, and then the FAHFAs are eluted with a more nonpolar solvent like methanol or ethyl acetate. This step significantly cleans up the sample and concentrates the analytes before LC-MS analysis. nih.gov

Deuterated Internal Standards for Quantitative Analysis

For accurate and precise quantification of 10-(9Z-hexadecenoyloxy)-octadecanoic acid by mass spectrometry, the use of a stable isotope-labeled internal standard is essential. nih.gov A deuterated analog of the target molecule is the ideal internal standard. caymanchem.com

The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. lcms.cz It co-elutes with the endogenous analyte and experiences similar ionization efficiency and potential matrix effects. nih.gov By calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard, variations in sample recovery and instrument response can be corrected for, leading to highly accurate quantification. lcms.cz

While a specific deuterated standard for 10-(9Z-hexadecenoyloxy)-octadecanoic acid may need to be custom synthesized, deuterated standards for related fatty acids like palmitic acid-d31 and oleic acid-d17 are commercially available and could potentially be used as surrogates, though with less accuracy than a true co-eluting standard. caymanchem.com The stability of the deuterium (B1214612) label is important, with labels on non-exchangeable positions being preferred. sigmaaldrich.com

Structural Elucidation via Advanced NMR Spectroscopy and Infrared Spectroscopy (beyond basic ID)

While MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For a novel or unconfirmed FAHFA, 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are invaluable for unambiguous structure elucidation.

¹H NMR would show characteristic signals for the vinyl protons of the double bond (around 5.3 ppm), the methine proton at the ester linkage, and the terminal methyl groups. researchgate.netresearchgate.net

¹³C NMR would confirm the presence of the ester and carboxylic acid carbonyls (around 174 and 180 ppm, respectively), the carbons of the double bond (around 130 ppm), and the oxygenated carbon of the ester linkage. researchgate.net

2D NMR experiments would be used to connect the different spin systems and definitively establish the position of the ester linkage and the double bond.

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups.

A strong, broad absorption around 3300-2500 cm⁻¹ would indicate the O-H stretch of the carboxylic acid.

A sharp, strong peak around 1735 cm⁻¹ would be characteristic of the C=O stretch of the ester. researchgate.net

Another strong C=O stretching band would appear around 1710 cm⁻¹ for the carboxylic acid.

A peak around 3005 cm⁻¹ would indicate the =C-H stretch of the alkene, and a medium intensity peak around 1655 cm⁻¹ would correspond to the C=C stretch. pcbiochemres.com

Chemical Synthesis and Analog Development

Laboratory Synthesis Routes for 10-(9Z-hexadecenoyloxy)-octadecanoic Acid

The synthesis of 10-(9Z-hexadecenoyloxy)-octadecanoic acid, a fatty acid ester of a hydroxy fatty acid (FAHFA), involves the formation of an ester bond between two long-chain fatty acids: (9Z)-hexadecenoic acid (palmitoleic acid) and 10-hydroxyoctadecanoic acid. The key challenge in the synthesis is to achieve this esterification efficiently and, when required, with control over the stereochemistry at the C10 position of the octadecanoic acid backbone.

Several standard esterification methods can be adapted for the synthesis of 10-(9Z-hexadecenoyloxy)-octadecanoic acid. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid ((9Z)-hexadecenoic acid) and the alcohol (10-hydroxyoctadecanoic acid) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in an excess of the alcohol or with removal of water to drive the equilibrium towards the ester product. However, the harsh acidic conditions may not be suitable for sensitive substrates and can lead to side reactions, such as dehydration of the secondary alcohol or isomerization of the double bond.

Steglich Esterification: This is a milder and more versatile method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). in-part.comresearchgate.netnih.gov The reaction proceeds under neutral conditions and at room temperature, making it suitable for acid-labile compounds. in-part.comnih.gov The Steglich esterification has been widely used in the synthesis of natural products and their analogs. researchgate.netnih.gov A greener alternative to traditional chlorinated or amide solvents for this reaction is acetonitrile (B52724). nih.gov The general mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. in-part.com

Mitsunobu Reaction: This reaction allows for the esterification of a primary or secondary alcohol with a carboxylic acid under mild, neutral conditions. mdpi.comescholarship.org It typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comescholarship.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is particularly relevant for stereoselective synthesis. mdpi.com This method has been extensively used in the total synthesis of natural products. mdpi.com

A plausible synthetic route starting from commercially available materials would first involve the synthesis of the two fatty acid precursors, followed by their esterification.

Reaction Step Reactants Reagents and Conditions Product
Synthesis of 10-hydroxyoctadecanoic acid Oleic acidEpoxidation followed by ring-opening9,10-dihydroxyoctadecanoic acid, then reduction to 10-hydroxyoctadecanoic acid
Esterification 10-hydroxyoctadecanoic acid, (9Z)-hexadecenoic acidDCC, DMAP (Steglich) or PPh3, DEAD (Mitsunobu)10-(9Z-hexadecenoyloxy)-octadecanoic acid

The biological activity of FAHFAs can be highly dependent on their stereochemistry. researchgate.net Therefore, developing synthetic routes that can selectively produce a specific stereoisomer of 10-(9Z-hexadecenoyloxy)-octadecanoic acid is of significant interest. The synthesis of specific stereoisomers typically involves the use of chiral starting materials or chiral catalysts.

One approach to achieve stereoselectivity is to start with an enantiomerically pure 10-hydroxyoctadecanoic acid. This can be obtained through enzymatic resolution of a racemic mixture of 10-hydroxyoctadecanoic acid or through asymmetric synthesis. For example, asymmetric epoxidation of a C10-unsaturated fatty acid precursor followed by regioselective ring opening can yield an enantiomerically enriched 10-hydroxy intermediate.

Alternatively, a stereospecific reaction like the Mitsunobu reaction can be employed. mdpi.comescholarship.org If one starts with an (R)-10-hydroxyoctadecanoic acid, the Mitsunobu reaction with (9Z)-hexadecenoic acid will proceed with inversion of configuration to yield the (S)-10-(9Z-hexadecenoyloxy)-octadecanoic acid. Conversely, starting with (S)-10-hydroxyoctadecanoic acid will produce the (R)-ester. This control over the stereocenter is crucial for studying the specific biological roles of each enantiomer. researchgate.net

Synthesis of Positional Isomers and Stereoisomers for Research

To understand the structure-activity relationship of 10-(9Z-hexadecenoyloxy)-octadecanoic acid, it is essential to synthesize its various positional and stereoisomers. Positional isomers would involve moving the ester linkage to different positions along the octadecanoic acid backbone (e.g., 9- or 12-(9Z-hexadecenoyloxy)-octadecanoic acid) or altering the position of the double bond in the hexadecenoyl chain.

The synthesis of these isomers follows similar principles to the synthesis of the parent compound, but with different starting materials. For instance, to synthesize 9-(9Z-hexadecenoyloxy)-octadecanoic acid, one would start with 9-hydroxyoctadecanoic acid instead of 10-hydroxyoctadecanoic acid. nih.gov Similarly, to change the double bond position, one would use an isomer of hexadecenoic acid, such as (6Z)-hexadecenoic acid.

The synthesis of stereoisomers involves the use of enantiomerically pure hydroxy fatty acids, as described in the stereoselective synthesis section. By systematically preparing and testing these isomers, researchers can determine which structural features are critical for the compound's biological activity.

Isomer Type Example Synthetic Modification
Positional Isomer (Ester) 9-(9Z-hexadecenoyloxy)-octadecanoic acidUse 9-hydroxyoctadecanoic acid as the starting material. nih.gov
Positional Isomer (Double Bond) 10-(11Z-hexadecenoyloxy)-octadecanoic acidUse (11Z)-hexadecenoic acid as the starting material.
Stereoisomer (R)-10-(9Z-hexadecenoyloxy)-octadecanoic acidStart with (R)-10-hydroxyoctadecanoic acid.
Stereoisomer (S)-10-(9Z-hexadecenoyloxy)-octadecanoic acidStart with (S)-10-hydroxyoctadecanoic acid.

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs

Structure-activity relationship (SAR) studies involve synthesizing a series of analogs of a lead compound to identify the key structural motifs responsible for its biological activity. in-part.com For 10-(9Z-hexadecenoyloxy)-octadecanoic acid, SAR analogs could be designed by modifying various parts of the molecule, such as the length of the fatty acid chains, the degree of unsaturation, and the nature of the ester linkage.

For example, analogs with shorter or longer acyl chains could be synthesized by using different fatty acids in the esterification step. nih.gov Analogs with saturated or polyunsaturated acyl chains could also be prepared to investigate the importance of the double bond. Furthermore, the ester linkage could be replaced with a more stable ether or amide bond to probe the significance of the ester group for activity and metabolic stability. The synthesis of these analogs would follow the general synthetic strategies outlined above, with the appropriate modifications to the starting materials. These SAR studies are essential for the rational design of more potent and selective analogs with improved pharmacokinetic properties. in-part.com

Development of Chemical Probes for Target Identification

To elucidate the molecular targets and mechanisms of action of 10-(9Z-hexadecenoyloxy)-octadecanoic acid, chemical probes are invaluable tools. These probes are analogs of the parent compound that contain a reporter group, such as a fluorescent tag or a photo-reactive group, and/or a handle for affinity purification, like a "clickable" alkyne or azide (B81097) group. iris-biotech.deresearchgate.net

Photoaffinity Probes: These probes typically contain a photo-reactive group, such as a diazirine or an azido (B1232118) group, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby interacting proteins. nih.govnih.govacs.org The probe can also be tagged with biotin (B1667282) for subsequent enrichment of the cross-linked proteins and identification by mass spectrometry. The synthesis of a photoaffinity probe for 10-(9Z-hexadecenoyloxy)-octadecanoic acid would involve incorporating a photo-reactive moiety into either the hexadecenoyl or the octadecanoyl chain, while trying to minimize structural perturbations to maintain biological activity. nih.gov

Clickable Probes: "Click chemistry" refers to a set of biocompatible reactions, most commonly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, that are highly efficient and specific. iris-biotech.dethermofisher.com A clickable probe for 10-(9Z-hexadecenoyloxy)-octadecanoic acid would contain either an alkyne or an azide group. nih.goviris-biotech.de This probe can be introduced into a biological system, and its interacting partners can be visualized by fluorescence microscopy or isolated for proteomic analysis by "clicking" on a fluorescent reporter or a biotin tag, respectively. The synthesis of such probes involves the incorporation of a small alkyne or azide handle onto one of the fatty acid chains. nih.gov

The development of these chemical probes is a critical step towards understanding the complete biological profile of 10-(9Z-hexadecenoyloxy)-octadecanoic acid and its potential as a therapeutic agent.

Probe Type Key Feature Application Synthetic Consideration
Photoaffinity Probe Diazirine or azido groupCovalent cross-linking to target proteins upon UV activation. nih.govnih.govacs.orgIncorporation of the photoreactive group with minimal structural change. nih.gov
Clickable Probe Alkyne or azide groupBioorthogonal ligation to reporter molecules for visualization or purification. nih.goviris-biotech.dethermofisher.comIntroduction of a small, non-disruptive alkyne or azide handle. nih.gov

Physiological and Pathophysiological Relevance Mechanistic Studies

Role in Metabolic Regulation in Animal Models

FAHFAs have emerged as critical regulators of systemic energy metabolism, demonstrating beneficial effects in various animal models of metabolic disease. Their discovery was linked to mice with enhanced insulin (B600854) sensitivity due to the overexpression of the GLUT4 glucose transporter in adipose tissue, which exhibited 16- to 18-fold higher levels of FAHFAs. nih.gov

FAHFAs play a significant role in the function of both white adipose tissue (WAT) and brown adipose tissue (BAT), the latter being a key site for non-shivering thermogenesis.

Adipose Tissue as a Source and Target: WAT and BAT are the tissues with the highest abundance and the greatest diversity of FAHFA isomers. nih.gov Their synthesis in adipocytes is linked to de novo lipogenesis, a pathway associated with improved metabolic health. diabetesjournals.org Adipose triglyceride lipase (B570770) (ATGL) has been identified as a key enzyme in FAHFA biosynthesis, possessing a transacylase activity that esterifies a fatty acid to a hydroxy fatty acid. nih.gov

Regulation by Cold Exposure: FAHFA levels are responsive to environmental temperature. For instance, a study on mice exposed to cold (6°C for 7 days) found increased levels of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) in WAT compared to mice at thermoneutrality. nih.gov This suggests a potential role for FAHFAs in the metabolic adaptations to cold, which include the activation of brown fat thermogenesis. Brown adipocytes are specialized in dissipating energy as heat, a process fueled by the oxidation of fatty acids and glucose. frontiersin.orgyoutube.com The upregulation of FAHFAs in response to cold may be part of the signaling cascade that promotes the recruitment and activation of thermogenic adipose tissue.

One of the most well-documented roles of FAHFAs is their ability to improve glucose homeostasis and insulin sensitivity.

Enhanced Glucose Tolerance and Insulin Secretion: Administration of PAHSAs to insulin-resistant mice has been shown to lower blood glucose levels and improve glucose tolerance. nih.gov This effect is partly mediated by the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion. nih.gov

GPR120-Mediated Signaling: The insulin-sensitizing effects of certain FAHFAs are mediated through their interaction with G-protein coupled receptor 120 (GPR120), a receptor for long-chain fatty acids. nih.govnih.gov In adipocytes, the activation of GPR120 by PAHSAs enhances insulin-stimulated glucose uptake. nih.gov

Correlation with Insulin Sensitivity in Humans: Importantly, the relevance of these findings extends to humans. Levels of PAHSAs in adipose tissue and serum have been found to be positively correlated with insulin sensitivity and are significantly lower in insulin-resistant individuals. nih.govnih.gov

Table 1: Effects of FAHFA Administration in Animal Models

FAHFA Isomer Animal Model Key Findings Reference
9-PAHSA High-fat diet-fed mice Normalized TNFα positive adipose tissue macrophages; Reduced IL-1β positive macrophages. nih.gov
PAHSAs (general) Insulin-resistant mice Lowered ambient glycemia; Improved glucose tolerance; Stimulated GLP-1 and insulin secretion. nih.gov
12-OAHSA In vitro macrophages Suppressed LPS-induced inflammatory gene expression. hanyang.ac.kr

Involvement in Cellular Inflammatory Responses

Chronic low-grade inflammation is a hallmark of obesity and a key driver of insulin resistance. FAHFAs have demonstrated potent anti-inflammatory properties. hanyang.ac.krcas.cz

Inhibition of Pro-inflammatory Cytokines: In studies using macrophages, the primary immune cells in adipose tissue, various FAHFA isomers have been shown to inhibit the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of bacterial cell walls. hanyang.ac.krnih.gov For example, 9-PAHSA and 12-oleic acid-hydroxy-stearic acid (12-OAHSA) significantly suppressed the expression of inflammatory genes in macrophage cell lines. hanyang.ac.kr

Modulation of Immune Cell Function: Beyond cytokine suppression, FAHFAs can modulate the function of other immune cells. 9-PAHSA was found to inhibit the LPS-induced maturation of dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov

Upregulation During Inflammation: Interestingly, inflammation itself can induce the production of FAHFAs in adipose tissue. nih.gov This suggests a potential negative feedback loop where FAHFAs are generated to dampen the inflammatory response, possibly by converting pro-inflammatory hydroxy fatty acids into less active FAHFAs. nih.gov

Cellular Defense Mechanisms

Beyond their roles in metabolic and inflammatory signaling, FAHFAs and their constituent fatty acids may contribute to cellular defense through antioxidant and antimicrobial activities.

Antioxidant Properties: A systematic review of FAHFAs has highlighted their potential antioxidant activity. nih.govresearchgate.net While the precise mechanisms are still under investigation, this property could contribute to their protective effects in conditions associated with high oxidative stress, such as metabolic syndrome and neurodegenerative diseases. Related compounds, such as methyl esters of 10-octadecenoic acid and hexadecanoic acid, have also been reported to possess antioxidant properties. jmaterenvironsci.comresearchgate.net

Antimicrobial Properties of Related Compounds: While direct evidence for the antimicrobial activity of 10-(9Z-hexadecenoyloxy)-octadecanoic acid is lacking, related fatty acids are known to have antimicrobial effects. Free fatty acids, such as lauric acid and sapienic acid, are key components of the skin's innate immune barrier. mdpi.com Furthermore, an esterified fatty acid, 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester, derived from neem oil, has demonstrated antibacterial activity against several bacterial strains. nih.gov Ornithine-FAHFAs, a class of lipids found in bacteria, play a role in stabilizing the bacterial membrane, acting as a permeability barrier. nih.gov

Table 2: Reported Bioactivities of FAHFA Precursors and Related Compounds

Compound/Class Reported Biological Activity Reference
10-Octadecenoic acid methyl ester Antibacterial, Antifungal, Antioxidant, Cholesterol-lowering jmaterenvironsci.com
Hexadecanoic acid methyl ester Anti-inflammatory, Antioxidant, Antibacterial, Antifungal nih.govresearchgate.net
Free Fatty Acids (e.g., Lauric Acid) Antimicrobial mdpi.com
Ornithine-FAHFAs Bacterial membrane stabilization nih.gov

Potential Roles in Specific Organ Systems at the Mechanistic Level

The systemic effects of FAHFAs are a result of their actions on multiple organ systems, primarily the gut, liver, and adipose tissue.

Gut: As discussed, FAHFAs are involved in a bidirectional communication with the gut. They are potentially produced by the microbiota and can, in turn, modulate gut immunity by enhancing Paneth cell function and protecting against colitis. nih.govnih.gov Their ability to stimulate GLP-1 secretion from gut endocrine cells further integrates the gut into the systemic metabolic regulation by FAHFAs. nih.gov

Liver: The liver is a central hub for fatty acid metabolism. youtube.comyoutube.com While FAHFA levels are generally lower in the liver compared to adipose tissue, they are implicated in hepatic health. nih.gov Studies on metabolic dysfunction-associated steatotic liver disease (MASLD) in obese women have revealed complex changes in FAHFA profiles. nih.gov For instance, in metabolic dysfunction-associated steatohepatitis (MASH), a more severe form of MASLD, distinct increases and decreases in specific FAHFA isomers were observed, suggesting they could be involved in the pathophysiology of liver disease and may serve as potential biomarkers. nih.gov

Adipose Tissue: Adipose tissue is the primary site of FAHFA synthesis, storage, and action. nih.govnih.gov FAHFAs are stored in triglycerides within adipocytes, creating a large reservoir that can be released upon lipolysis. nih.govbates.edu Within adipose tissue, they act as autocrine and paracrine signals to improve insulin sensitivity, regulate thermogenesis, and suppress inflammation, thereby playing a central role in maintaining metabolic homeostasis. nih.govnih.govsiegellabgroup.org

Interactions with Other Biomolecules and Biological Systems

Binding to Specific Receptors and Transporters

The biological effects of lipid signaling molecules are often initiated by their binding to specific receptors. While research into the direct receptor targets of 10-(9Z-hexadecenoyloxy)-octadecanoic acid, a member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) family, is still an emerging field, studies on related lipid molecules provide valuable context.

Many octadecanoids, which share structural similarities with the fatty acid components of 10-(9Z-hexadecenoyloxy)-octadecanoic acid, are known to interact with various receptors. For instance, certain microbiome-derived octadecanoids can modulate metabolic and hormonal processes through interactions with Peroxisome Proliferator-Activated Receptors (PPARs), Transient Receptor Potential Vanilloid 1 (TRPV1), and G-protein coupled receptor 40 (GPR40). nih.gov Specifically, the linoleic acid metabolites 12(Z)-10-HOME and 11(E)-10-HOME are agonists for PPAR-α. nih.gov

Furthermore, the cis-isomer of 9-octadecenoic acid (oleic acid), a structural component of many FAHFAs, has been shown to regulate the low-density lipoprotein (LDL) receptor in hamsters, a function not observed with its trans-isomer. larodan.com This highlights the stereospecificity of lipid-receptor interactions. While direct evidence for 10-(9Z-hexadecenoyloxy)-octadecanoic acid binding to these or other receptors is not yet established, the known interactions of its constituent parts and related molecules suggest promising avenues for future investigation.

Interactions with Other Lipid Classes and Lipid Droplets

The cellular environment is a complex milieu of various lipid species, and the interactions between them are crucial for maintaining cellular homeostasis. 10-(9Z-hexadecenoyloxy)-octadecanoic acid, as a FAHFA, is part of this intricate lipid network.

Lipid droplets, once considered inert storage depots, are now recognized as dynamic organelles involved in lipid metabolism and cellular stress responses. nih.gov They sequester neutral lipids, which can then be mobilized to provide fatty acids for energy metabolism or transport to other tissues. nih.gov The accumulation of lipid droplets can be influenced by various fatty acids. For example, oleic acid and palmitic acid can induce lipid deposition in HepG2 cells. nih.gov

While the specific interactions of 10-(9Z-hexadecenoyloxy)-octadecanoic acid with other lipid classes and its role in lipid droplet dynamics have not been extensively studied, it is known that FAHFAs are hydrolyzed by carboxyl ester lipase (B570770) (CEL), a pancreatic enzyme responsible for breaking down dietary lipids like cholesteryl esters. researchgate.net This enzymatic interaction suggests that 10-(9Z-hexadecenoyloxy)-octadecanoic acid is integrated into the broader pathways of lipid digestion and metabolism.

Effects on Protein Function and Expression (e.g., p21(WAF1) induction)

The influence of lipid molecules extends to the regulation of protein function and gene expression. While there is currently no specific research linking 10-(9Z-hexadecenoyloxy)-octadecanoic acid to the induction of the cell cycle inhibitor p21(WAF1), the broader class of FAHFAs is known for its anti-inflammatory and anti-diabetic properties, which are often mediated through changes in protein activity and expression. researchgate.net

For example, oleic acid has been observed to increase the expression of proteins involved in the mTOR/S6K1/SREBP-1c pathway, which is linked to lipid metabolism. nih.gov Additionally, certain octadecanoids can transcriptionally repress pro-inflammatory factors by activating PPAR-γ, leading to the amelioration of colitis in animal models. nih.gov

The potential for 10-(9Z-hexadecenoyloxy)-octadecanoic acid to influence protein function is also suggested by the activity of its constituent fatty acids. Oleic acid can act as an activator of Na+/K+ ATPase and may exert anti-inflammatory effects through glucocorticoid receptors. nih.gov These findings underscore the need for further research to elucidate the specific effects of 10-(9Z-hexadecenoyloxy)-octadecanoic acid on protein function and expression pathways.

Integration into Complex Biological Networks (e.g., lipidomics context)

The advent of lipidomics has enabled the comprehensive analysis of lipids in biological systems, providing insights into their roles in health and disease. 10-(9Z-hexadecenoyloxy)-octadecanoic acid is one of many fatty acid metabolites that are being identified and quantified through these advanced analytical techniques.

Lipidomics studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for understanding the diversity and function of fatty acid metabolites produced by the gut microbiota. researchgate.net These metabolites, including various hydroxy and oxo fatty acids, are part of a complex network that influences host metabolism and immunity. researchgate.net The presence of 10-(9Z-hexadecenoyloxy)-octadecanoic acid and its isomers in different tissues and biofluids can be mapped using these techniques, providing clues to their physiological roles.

The integration of this compound into biological networks is also evident from its relationship with other lipids. As a FAHFA, it is functionally related to both palmitoleic acid and hydroxyoctadecanoic acid. larodan.com Understanding its position within the broader lipidome will be key to unraveling its specific contributions to cellular and systemic physiology.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Finding
9(Z)-Octadecenoic acid (Oleic Acid)C18H34O2282.46Can regulate the low-density lipoprotein receptor. larodan.com
5-(9Z-hexadecenoyloxy)-octadecanoic acidC34H64O4536.9A FAHFA functionally related to palmitoleic acid and 5-hydroxyoctadecanoic acid. larodan.com
9(S),10(S),11(R)-Trihydroxy-12(Z)-octadecenoic acidC18H34O5330.46A trihydroxy octadecenoic acid.
1,2-Dioleoyl-3-stearoylglycerolC57H106O6887.45A mixed triacylglycerol.

Emerging Research Frontiers and Future Directions

Comprehensive Lipidomics Profiling and Systems Biology Integration

The study of FAHFAs like 10-(9Z-hexadecenoyloxy)-octadecanoic acid is rapidly advancing thanks to modern analytical techniques. Untargeted and targeted lipidomics, primarily using mass spectrometry, have become crucial for identifying and quantifying these molecules in various biological samples. nih.gov Research has begun to map the distribution and regulation of FAHFAs, revealing connections to diet, age, BMI, and metabolic status. nih.gov

A key frontier is the integration of this lipidomic data into a broader systems biology framework. This involves combining lipid profiles with data from genomics, transcriptomics, and proteomics to build a holistic understanding of how these lipids function. For instance, lipidomic analyses have revealed that dietary intake of different polyunsaturated fatty acids (PUFAs) significantly alters the lipid profiles in metabolic organs like the liver and kidney. nih.gov

Future research will likely focus on creating more comprehensive lipidomic maps across a wider range of tissues and physiological states. Integrating these detailed lipid profiles with other omics data will be essential to unravel the complex regulatory networks in which FAHFAs participate and to understand how their levels are controlled by both genetic and environmental factors, such as diet. nih.govnih.gov

Table 1: Factors Influencing FAHFA Levels in Humans

Factor Observation Reference
Diet Levels of most FAHFAs were significantly lower in vegetarians compared to omnivores. nih.gov
Overfeeding with a diet high in saturated fatty acids led to a marked increase in circulating FAHFAs. nih.gov
BMI Some studies report an association between specific FAHFAs and Body Mass Index (BMI). nih.gov
Age FAHFA levels may be influenced by age, with different concentrations observed across age cohorts. nih.gov

| Metabolic State | Early reports suggested lower levels of some FAHFAs (PAHSAs) in insulin-resistant subjects, though other studies have not found significant differences in diabetic vs. non-diabetic individuals. | nih.gov |

Elucidating Novel Biological Targets and Binding Partners

A critical area of ongoing research is the identification of the specific molecular targets through which 10-(9Z-hexadecenoyloxy)-octadecanoic acid and other FAHFAs exert their effects. The discovery that certain FAHFAs are agonists for G-protein-coupled receptors (GPCRs), such as GPR40, was a significant breakthrough, linking them directly to cellular signaling pathways that augment glucose-stimulated insulin (B600854) secretion. mdpi.com

Beyond receptor activation, another class of binding partners includes enzymes involved in FAHFA metabolism. Carboxyl ester lipase (B570770) (CEL), a pancreatic enzyme, has been identified as a hydrolase that breaks down FAHFAs. ebi.ac.ukebi.ac.uk This interaction is significant as it suggests a mechanism for regulating the levels of these bioactive lipids in the gut and potentially systemically. ebi.ac.uk Variants of the CEL gene have been linked to maturity-onset diabetes of the young, type 8 (MODY8), suggesting a potential connection between FAHFA metabolism and diabetes pathology. ebi.ac.ukebi.ac.uk

Future investigations are aimed at de-orphanizing other receptors that may bind to specific FAHFA isomers and at identifying other proteins that regulate their synthesis, transport, and degradation. This includes exploring acyltransferases responsible for their biosynthesis. mdpi.com Understanding these interactions is key to deciphering their physiological roles.

Table 2: Known Interacting Proteins for FAHFAs

Protein Type Function Implication for FAHFAs Reference
GPR40 (FFAR1) G-Protein-Coupled Receptor Glucose-stimulated insulin secretion Acts as a receptor for certain FAHFAs, mediating anti-diabetic effects. mdpi.com
Carboxyl Ester Lipase (CEL) Hydrolase Enzyme Hydrolyzes dietary lipids, including cholesteryl esters. Degrades dietary FAHFAs, regulating their levels. ebi.ac.ukebi.ac.uk

| ACNATP / BAAT | Acyltransferases | Transfer of fatty acids | Potential human gene candidates for the acylation step in FAHFA biosynthesis. | mdpi.com |

Exploring Mechanisms in Diverse Biological Systems and Organisms

FAHFAs have established anti-diabetic and anti-inflammatory properties. lipidmaps.org A major research goal is to understand the precise mechanisms behind these effects in different biological contexts. In metabolic regulation, the activation of GPR40 by FAHFAs in pancreatic beta-cells enhances insulin secretion in a glucose-dependent manner. mdpi.com In terms of inflammation, FAHFAs have been shown to exert anti-inflammatory effects, although the specific pathways are still being fully elucidated. chemrxiv.org

The influence of the gut microbiome represents another exciting dimension. Gut bacteria can produce their own unique metabolites from dietary fatty acids, such as 10-oxo-12(Z)-octadecenoic acid from linoleic acid. nih.gov This metabolite has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, enhancing energy expenditure and protecting mice from diet-induced obesity. nih.gov This raises the possibility that host-produced FAHFAs like 10-(9Z-hexadecenoyloxy)-octadecanoic acid could interact with similar pathways or that their levels could be influenced by the metabolic activity of the gut microbiota.

Future work will need to explore the function of these lipids in a wider array of cell types (e.g., immune cells, neurons, enterocytes) and tissues. Investigating their roles in organisms beyond mammals could also provide fundamental insights into their evolutionary origins and core biological functions.

Advanced Synthetic Biology Approaches for Production and Engineering

The low natural abundance of FAHFAs makes it difficult to obtain sufficient quantities for in-depth study and potential therapeutic development. chemrxiv.org Chemical synthesis can be complex, particularly when stereochemical control is required. Consequently, advanced synthetic biology and enzymatic approaches are emerging as a promising alternative for the production of 10-(9Z-hexadecenoyloxy)-octadecanoic acid and related compounds.

Researchers have successfully developed a bi-enzymatic, one-pot cascade system to synthesize FAHFAs from abundant, renewable fatty acids. chemrxiv.org This system utilizes two key enzymes:

A fatty acid hydratase (FAH) to introduce a hydroxyl group onto an unsaturated fatty acid.

A lipase , such as Candida antarctica lipase A (CALA), to catalyze the esterification of the resulting hydroxy fatty acid with another fatty acid. chemrxiv.org

This enzymatic approach offers several advantages, including high specificity and the ability to control the position of the hydroxyl group and the stereochemistry of the final product. Conversions of the initial fatty acid substrate into FAHFA products have reached up to 67% in some preparative reactions. chemrxiv.org

Future directions in this field will focus on optimizing these enzymatic cascades, discovering new enzymes with different specificities, and engineering microorganisms to produce specific FAHFAs in vivo. These advances will be critical for making these valuable compounds more accessible for research and clinical investigation.

Investigating Chiral Specificity and Stereoisomeric Effects

A significant frontier in FAHFA research is understanding the importance of stereochemistry. The carbon atom bearing the hydroxyl group in the hydroxy fatty acid backbone is a chiral center, meaning FAHFAs can exist as different stereoisomers (R and S enantiomers). It is highly likely that these different isomers possess distinct biological activities, as is common for bioactive molecules.

The enzymatic synthesis methods described previously offer a powerful tool for investigating these effects. chemrxiv.org By using specific hydratase enzymes, researchers can control the stereochemistry of the hydroxy fatty acid intermediate, leading to the production of specific FAHFA stereoisomers. For example, different fatty acid hydratases (FA-HY1 and FA-HY2) can produce either the (R) or (S) isomer of a hydroxy fatty acid, which then dictates the stereochemistry of the final FAHFA product. chemrxiv.org

A primary goal for future research is to synthesize the individual R and S stereoisomers of 10-(9Z-hexadecenoyloxy)-octadecanoic acid and test them in parallel in various biological assays. This will clarify whether one form is more active or if they have entirely different functions. Such studies are essential for understanding the precise structure-activity relationships of these lipids and for developing targeted therapeutic agents.

Role in Fundamental Biological Processes Beyond Current Understanding

While current research on FAHFAs is largely centered on their roles in metabolic regulation and inflammation, these lipids are likely involved in a much broader range of fundamental biological processes. lipidmaps.orgnih.gov Their regulation by diet and fasting, and their presence in numerous tissues, suggests they could be key players in inter-organ communication and energy homeostasis. lipidmaps.org

Future research may uncover roles for 10-(9Z-hexadecenoyloxy)-octadecanoic acid and other FAHFAs in:

Membrane Biology: The incorporation of these branched lipids into cell membranes could alter membrane fluidity and the function of membrane-associated proteins.

Neurological Function: Given that lipids are critical components of the nervous system, FAHFAs could have undiscovered roles in neural development, signaling, or neuro-inflammation.

Host-Microbiome Interactions: Beyond the production of similar molecules by bacteria, host FAHFA levels may influence the composition of the gut microbiome, or vice-versa, creating a complex feedback loop. nih.gov

Lipid Storage and Mobilization: The discovery of FAHFA-containing triacylglycerols (FAHFA-TGs) suggests a role in lipid storage and metabolism that is not yet understood. chemrxiv.org

Exploring these and other potential functions will require innovative experimental approaches and will continue to expand our appreciation for the diverse roles of this fascinating class of lipids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-(9Z-hexadecenoyloxy)-octadecanoic acid, and how can purity be optimized during preparation?

  • Methodological Answer :

  • Synthesis : Adapt esterification protocols from fatty acid derivatives. For example, a modified approach involves reacting hydroxylated octadecanoic acid with 9Z-hexadecenoyl chloride under anhydrous conditions. Use a four-necked reaction vessel with ethylene dichloride (CH₂Cl₂) as solvent, and maintain temperatures below 5°C during acyl chloride addition to prevent side reactions. Post-reaction, remove excess solvent via vacuum evaporation and purify using silica gel chromatography (hexane:ethyl acetate gradient) .
  • Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Final purification can employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to isolate >95% pure product.

Q. What analytical techniques are most effective for identifying and quantifying 10-(9Z-hexadecenoyloxy)-octadecanoic acid in complex biological matrices?

  • Methodological Answer :

  • GC-MS : Derivatize the compound using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature gradient from 50°C to 300°C (5°C/min). Monitor characteristic fragments (e.g., m/z 339 for the hexadecenoyloxy group) .
  • LC-MS/MS : Employ reverse-phase chromatography (C18 column, 2.1 × 150 mm) with electrospray ionization in negative mode. Quantify using MRM transitions specific to the [M-H]⁻ ion (e.g., m/z 535 → 255 for the octadecanoic acid backbone) .

Q. What known biological roles or pathways involve FAHFA compounds like 10-(9Z-hexadecenoyloxy)-octadecanoic acid?

  • Methodological Answer :

  • Biosynthesis : Study lipid metabolism in plant or microbial models. For example, trace isotopic labeling (e.g., ¹³C-glucose) in Vigna radiata to track incorporation into cuticular waxes via endoplasmic reticulum-associated elongation and esterification pathways .
  • Functional Studies : Use knockout cell lines (e.g., Δacyltransferase mutants) to assess the compound's role in membrane stability or oxidative stress responses. Measure lipid peroxidation markers (MDA, 4-HNE) via ELISA .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities or isomer coexistence in 10-(9Z-hexadecenoyloxy)-octadecanoic acid during characterization?

  • Methodological Answer :

  • Chiral Chromatography : Separate positional isomers (e.g., 9-O vs. 10-O derivatives) using a chiral stationary phase (e.g., Chiralpak IG-3) with isocratic elution (hexane:isopropanol 95:5). Confirm configurations via ¹H-NMR coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .
  • High-Resolution MS : Differentiate isomers using exact mass measurements (Q-TOF MS) and fragmentation patterns. For example, the 10-O isomer yields a distinct fragment at m/z 297.2452 (C₁₈H₃₃O₃⁻) .

Q. What experimental strategies are recommended for studying the stability of 10-(9Z-hexadecenoyloxy)-octadecanoic acid under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–9) at 40°C for 72 hours. Monitor degradation via LC-MS and quantify remaining intact compound using a calibration curve. Hydrolysis products (e.g., free octadecanoic acid) indicate ester bond cleavage .
  • Oxidative Stability : Expose samples to UV light (254 nm) and measure peroxide value (PV) via iodometric titration. Add antioxidants (e.g., BHT) to assess stabilization effects .

Q. How should contradictory reports on the anti-inflammatory effects of FAHFA compounds be addressed in preclinical models?

  • Methodological Answer :

  • Standardized Models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α and IL-6 suppression. Control for isomer-specific effects by testing pure 10-O and 9-O derivatives separately .
  • Dose-Response Analysis : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., NF-κB or PPAR-γ pathways) at varying concentrations (0.1–100 µM) .

Q. What advanced separation techniques are required to isolate positional isomers within the FAHFA class, such as 9-O vs. 10-O derivatives?

  • Methodological Answer :

  • 2D-LC : Combine reverse-phase (C18) and silver-ion chromatography (Ag⁺-SiO₂) for orthogonal separation. Silver-ion columns resolve isomers based on double-bond geometry (e.g., cis-9Z vs. trans-9E) .
  • Prep-SFC : Supercritical fluid chromatography (CO₂/methanol modifier) achieves baseline separation with faster run times (<15 min). Collect fractions and validate purity via HRMS .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in reported yields (40–75%) may arise from incomplete esterification or side reactions. Mitigate by optimizing catalyst loading (e.g., DMAP vs. H₂SO₄) and reaction time .
  • Biological Activity Conflicts : Differences in anti-inflammatory efficacy may stem from isomer contamination. Validate compound purity (>98%) via orthogonal methods (NMR, LC-MS) before biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.